Helveticoside Exhibits an Intermediate Potassium Antagonism Profile vs. Other Cardiac Glycosides
In a direct comparative study, the antagonism of potassium against the toxicity of several cardiac glycosides was assessed in guinea pigs. The rank order of antagonism was Gitaloxigenin > Dt 21 = Helveticoside > Digitoxin ≥ Lanadoxin ≥ Ouabain [1]. This indicates that Helveticoside's effect is antagonized by potassium to a lesser degree than digitoxin and ouabain, but to a greater degree than gitaloxigenin. The study suggests the elimination rate of these glycosides decreases in the same order.
| Evidence Dimension | Potassium antagonism of cardiac glycoside toxicity |
|---|---|
| Target Compound Data | Rank order position: 2nd/3rd most antagonized (tied with Dt 21) |
| Comparator Or Baseline | Gitaloxigenin (rank 1, most antagonized); Digitoxin, Lanadoxin, Ouabain (ranks 4-6, less antagonized) |
| Quantified Difference | Significantly different rank order, indicating distinct in vivo interaction with potassium |
| Conditions | In vivo toxicity model in guinea pigs |
Why This Matters
This quantifiable difference in potassium antagonism provides a specific selection criterion for researchers studying the in vivo pharmacology of cardiac glycosides and their interactions with electrolytes.
- [1] Repke, K., & Portius, H. J. (1966). Differenzierung von Herzglykosiden aufgrund der Abschwächung ihrer Wirkung durch Kalium und Pronethalol. Naunyn-Schmiedebergs Archiv für Pharmakologie und experimentelle Pathologie, 254, 67–82. View Source
